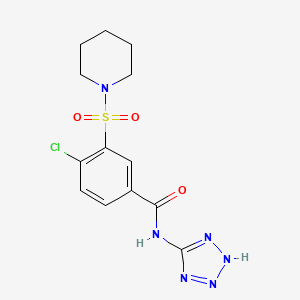
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H11ClN2O and its molecular weight is 258.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition Performance
Pyranopyrazole derivatives, including those structurally related to 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in HCl solution. These derivatives exhibit high inhibition efficiency, which increases with the concentration of the inhibitor and decreases with an increase in temperature. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherm, and their effectiveness as corrosion inhibitors has been confirmed through various techniques, including weight loss measurement, electrochemical techniques, and theoretical studies, indicating their utility in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis and Application in Organic–Inorganic Photodiode Fabrication
Studies on the photovoltaic properties of derivatives structurally related to this compound, specifically 4H-pyrano[3,2-c]quinoline derivatives, have demonstrated their potential in the fabrication of organic–inorganic photodiodes. The electrical properties of devices incorporating these compounds as thin films have been explored, revealing their rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of chlorophenyl as a substitution group has been shown to improve the diode parameters, indicating the potential of these derivatives in the development of advanced photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-2-18-14-10(9-16)7-8-13(17-14)11-5-3-4-6-12(11)15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSACAWRNAOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)


![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole](/img/structure/B2981442.png)
![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)


![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)
